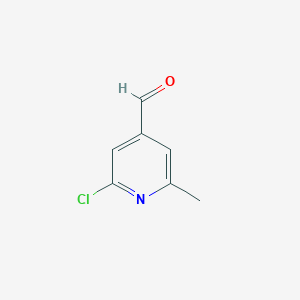

2-Chloro-6-methylisonicotinaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFREJOQLWBEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376626 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479613-16-6 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Methylisonicotinaldehyde

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group at the C-4 position of the pyridine (B92270) ring is a primary site for nucleophilic attack. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, extending the molecular framework.

Condensation Reactions

The aldehyde functionality of 2-Chloro-6-methylisonicotinaldehyde readily participates in condensation reactions with active methylene (B1212753) compounds, most notably in the Knoevenagel condensation. google.com This reaction involves the nucleophilic addition of a carbanion, generated from a compound with two electron-withdrawing groups, to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. nih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or a functionalized ionic liquid like choline (B1196258) chloride. google.com These resulting conjugated systems are valuable precursors for various heterocyclic and pharmaceutical compounds. patsnap.com

Table 1: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst/Solvent | Expected Product Structure |

|---|---|---|

| Malononitrile | Piperidine / Ethanol (B145695) | (2-(2-Chloro-6-methylpyridin-4-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Choline Chloride / Water | Ethyl 2-cyano-3-(2-chloro-6-methylpyridin-4-yl)acrylate |

| Thiobarbituric Acid | Piperidine / Ethanol | 5-((2-Chloro-6-methylpyridin-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

Imine and Oxime Formation

The carbonyl carbon of the aldehyde is electrophilic and reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are fundamental transformations in organic chemistry.

Imine formation is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then eliminates water. operachem.com The reaction equilibrium can be driven towards the product by removing water, often using a Dean-Stark apparatus or molecular sieves. operachem.com

Oxime formation is a robust reaction used for the characterization and protection of carbonyl compounds. nih.gov It can be carried out by reacting the aldehyde with hydroxylamine hydrochloride. While classic methods often use pyridine as a base and solvent, modern, greener procedures utilize catalysts like bismuth(III) oxide under solvent-free "grindstone" conditions or oxalic acid in acetonitrile (B52724) to achieve high yields efficiently. nih.govorgsyn.org

Table 2: Imine and Oxime Formation Reactions

| Reagent | Typical Conditions | Product Class | Specific Product Name |

|---|---|---|---|

| Aniline | Acetic Acid (cat.), Toluene (B28343), reflux | Imine | N-((2-Chloro-6-methylpyridin-4-yl)methylene)aniline |

| Benzylamine | Dean-Stark, Toluene, reflux | Imine | 1-(2-Chloro-6-methylpyridin-4-yl)-N-benzylmethanimine |

| Hydroxylamine Hydrochloride | Bi₂O₃, grind, room temp. nih.gov | Oxime | This compound oxime |

| Hydroxylamine Hydrochloride | Oxalic Acid, CH₃CN, reflux orgsyn.org | Oxime | This compound oxime |

Oxidation Reactions of the Aldehyde Group

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid. This transformation is a key step in accessing a different class of pyridine derivatives with wide synthetic utility. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) are effective for this purpose. Milder conditions, such as Tollens' reagent (silver nitrate (B79036) in ammonia), can also be employed, which is a classic test for aldehydes. The resulting carboxylic acid is a confirmed, stable compound available commercially.

Reduction Reactions of the Aldehyde Group

Reduction of the aldehyde group provides the corresponding primary alcohol, (2-chloro-6-methylpyridin-4-yl)methanol. This reaction is typically achieved with high selectivity using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones. For less sensitive substrates, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, followed by an aqueous workup. google.com The resulting alcohol is a known compound, serving as a versatile building block for further functionalization.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Direct substitution on the C-H bonds of the pyridine ring is generally challenging. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr), similar to a nitrobenzene (B124822) ring. nrochemistry.com This deactivation is further intensified by the presence of the electron-withdrawing aldehyde group and the tendency of the nitrogen to protonate under the strongly acidic conditions often required for SEAr, creating a highly deactivated pyridinium (B92312) ion. nrochemistry.comamazonaws.com Consequently, reactions like nitration or Friedel-Crafts are highly unlikely to occur on the ring of this compound.

Nucleophilic aromatic substitution (SNAr) involving the displacement of a hydride ion from the ring is also not a favored pathway. The primary route for nucleophilic attack on the aromatic system occurs at the carbon atom bonded to the chlorine, which acts as an excellent leaving group.

Reactivity of the Chlorine Atom for Further Functionalization

The chlorine atom at the C-2 position is a key handle for introducing a wide variety of substituents onto the pyridine ring. Its reactivity is enhanced by the electron-withdrawing effects of both the ring nitrogen and the para-aldehyde group. Two main classes of reactions dominate the functionalization at this position: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C-2 position of the pyridine ring is electron-deficient and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. researchgate.net This SNAr reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion. researchgate.net A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to generate new derivatives. The reaction with secondary amines, for instance, is a viable route to produce 2-amino-pyridine derivatives. researchgate.net

Table 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

| Nucleophile | Typical Base/Solvent | Product Class |

|---|---|---|

| Secondary Amine (e.g., Piperidine) | K₂CO₃ / DMF or Heat (neat) | 2-Amino-pyridines |

| Primary Amine (e.g., Aniline) | NaOtBu / Toluene | 2-Amino-pyridines |

| Alkoxide (e.g., Sodium Methoxide) | Methanol | 2-Alkoxy-pyridines |

| Thiol (e.g., Thiophenol) | NaH / THF | 2-Arylthio-pyridines |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. libretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., RuPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄). fishersci.co.uknih.gov It is a highly versatile method for creating biaryl and heteroaryl-aryl structures.

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nrochemistry.comorganic-chemistry.org Copper-free conditions have also been developed. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.org It requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). libretexts.orgchemrxiv.org This reaction often provides higher yields and broader substrate scope than traditional SNAr aminations.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System (Pd Source + Ligand) | Typical Base / Solvent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ + RuPhos/XPhos | K₂CO₃ or K₃PO₄ / Ethanol or Toluene/H₂O |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI | Et₃N or DIPA / THF |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ + Xantphos/BINAP | NaOtBu or Cs₂CO₃ / Toluene or Dioxane |

Derivatization Strategies for 2 Chloro 6 Methylisonicotinaldehyde

Synthesis of Hydrazones and Related Carbonyl Derivatives

The aldehyde functional group in 2-Chloro-6-methylisonicotinaldehyde is a prime site for derivatization, most commonly through condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

The general reaction scheme involves treating this compound with a substituted or unsubstituted hydrazine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid like acetic acid. The resulting hydrazones are often crystalline solids and are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their potential biological activities.

Beyond simple hydrazones, the aldehyde can react with a variety of other carbonyl-reactive nucleophiles to form a range of derivatives. These include, but are not limited to, oximes (from reaction with hydroxylamine), semicarbazones (from reaction with semicarbazide), and thiosemicarbazones (from reaction with thiosemicarbazide). Each of these derivatives introduces new functional groups and potential for further synthetic modifications.

| Derivative Type | Reagent | Typical Conditions |

| Hydrazone | Hydrazine (or substituted hydrazines) | Ethanol, reflux, catalytic acetic acid |

| Oxime | Hydroxylamine (B1172632) hydrochloride | Pyridine (B92270), ethanol, room temperature |

| Semicarbazone | Semicarbazide hydrochloride | Ethanol/water, sodium acetate, reflux |

| Thiosemicarbazone | Thiosemicarbazide | Ethanol, reflux, catalytic acid |

Table 1: Synthesis of Carbonyl Derivatives from this compound

Cross-Coupling Reactions for C-C and C-N Bond Formation

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement via various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Suzuki Coupling: This palladium-catalyzed reaction pairs the chloropyridine with a boronic acid or ester. It is a highly versatile method for forming C-C bonds. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate (B84403), and a suitable solvent system, often a mixture of toluene (B28343) and water or dioxane.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the chloropyridine with an organotin compound. This method is known for its tolerance of a wide range of functional groups. Common catalysts include Pd(PPh₃)₄, and the reaction is typically carried out in an anhydrous, aprotic solvent like toluene or THF.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It involves the palladium-catalyzed coupling of the chloropyridine with an amine. A variety of palladium catalysts and phosphine (B1218219) ligands (e.g., XPhos, SPhos) can be employed, along with a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), in a solvent like toluene or dioxane.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos, SPhos | NaOtBu, LiHMDS |

Table 2: Cross-Coupling Reactions of this compound

Selective Functionalization of the Methyl Group

The methyl group at the 6-position of the pyridine ring offers another handle for derivatization, although its functionalization requires selective methods to avoid reactions at other sites.

Oxidation: The methyl group can be oxidized to various higher oxidation states. For instance, controlled oxidation can yield the corresponding alcohol (2-chloro-6-(hydroxymethyl)isonicotinaldehyde) or be taken further to the carboxylic acid (2-chloro-4-formylisonicotinic acid). Reagents such as selenium dioxide or potassium permanganate (B83412) under carefully controlled conditions can be employed for such transformations.

Halogenation: Radical halogenation of the methyl group can introduce one or more halogen atoms, leading to the formation of chloromethyl, dichloromethyl, or trichloromethyl derivatives. These halogenated intermediates are themselves versatile synthons for further nucleophilic substitution reactions. This transformation is typically initiated by light or a radical initiator in the presence of a halogenating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride.

| Transformation | Reagent | Product Type |

| Oxidation | Selenium dioxide | Alcohol |

| Oxidation | Potassium permanganate | Carboxylic acid |

| Halogenation | N-Chlorosuccinimide (NCS) | Chloromethyl derivative |

Table 3: Selective Functionalization of the Methyl Group

Strategies for Chiral Derivatization

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. For a prochiral molecule like this compound, or for creating chiral centers from its derivatives, several strategies can be employed.

One common approach involves the use of chiral derivatizing agents. The aldehyde can be reacted with a chiral hydrazine or a chiral hydroxylamine to form diastereomeric hydrazones or oximes, respectively. These diastereomers can then be separated by chromatography or crystallization. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically enriched aldehyde derivative.

Another strategy involves the asymmetric reduction of the aldehyde to the corresponding alcohol using a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This can provide access to enantiomerically enriched 2-chloro-6-(hydroxymethyl)isonicotinaldehyde, a valuable chiral building block for further synthesis.

Furthermore, if a chiral center is introduced through one of the derivatization strategies mentioned earlier (e.g., in a side chain introduced via a Suzuki coupling), chiral resolution techniques such as the formation of diastereomeric salts with a chiral acid or base can be employed for separation.

| Strategy | Method | Outcome |

| Chiral Derivatizing Agent | Reaction with a chiral hydrazine | Separable diastereomeric hydrazones |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) reduction | Enantiomerically enriched alcohol |

| Chiral Resolution | Formation of diastereomeric salts | Separation of enantiomers |

Table 4: Strategies for Chiral Derivatization

Applications in Advanced Organic Synthesis

Utility as a Precursor for Pharmaceutical Intermediates

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceutical agents. Its ability to participate in hydrogen bonding and its structural similarity to other biological molecules allow pyridine-containing drugs to interact with biological targets. Consequently, functionalized pyridines like 2-Chloro-6-methylisonicotinaldehyde are of interest as starting materials for the synthesis of novel therapeutic agents.

Construction of Heterocyclic Drug Scaffolds

The aldehyde and chloro- functionalities on the pyridine ring of this compound present logical points for modification and cyclization reactions to form a variety of heterocyclic systems, which are core components of many drug molecules.

Synthesis of Imidazolidine (B613845) Derivatives

Theoretically, the aldehyde group of this compound could undergo a condensation reaction with a 1,2-diamine, such as ethylenediamine, to form an imidazolidine ring. This class of compounds is known to possess a wide range of biological activities. However, a review of the available scientific literature did not yield specific examples of this compound being utilized as a precursor for the synthesis of imidazolidine derivatives.

Formation of Thiadiazole Derivatives

Thiadiazoles are another important class of heterocyclic compounds found in many medicinally active substances. The synthesis of thiadiazole rings can sometimes involve the cyclization of intermediates derived from aldehydes. Despite the potential for this compound to serve as a starting point for such syntheses, there are no specific documented instances in the scientific literature of its use in the formation of thiadiazole derivatives.

Production of Benzimidazole Analogues

Benzimidazoles are a critical pharmacophore in drug discovery. A common synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In principle, this compound could be employed in this reaction to yield a 2-(2-chloro-6-methylpyridin-4-yl)-1H-benzo[d]imidazole structure. While this represents a viable synthetic pathway, specific research findings detailing this transformation with this compound are not present in the surveyed literature.

Quinolinone Derivative Synthesis

Quinolinone scaffolds are present in a number of antibacterial and anticancer agents. Synthetic strategies like the Pfitzinger reaction involve the condensation of an isatin (B1672199) with a carbonyl compound, such as an aldehyde, to form a quinoline-4-carboxylic acid, a precursor to quinolinones. acs.org While this compound fits the criteria of a potential carbonyl component for such reactions, there is no specific documentation of its use for this purpose in the available scientific literature.

Synthesis of Agrochemical Compounds

Pyridine-based structures are not only prevalent in pharmaceuticals but also in the agrochemical industry, forming the basis for many herbicides, insecticides, and fungicides. acs.orggoogle.comwipo.int The unique substitution pattern of this compound makes it a candidate for inclusion in novel crop protection agents. However, despite the importance of pyridine derivatives in this field, there is currently a lack of specific, published research detailing the use of this compound as a direct precursor in the synthesis of agrochemical compounds.

Role in the Synthesis of Complex Natural Product Analogues

No specific examples or research findings were identified that detail the use of this compound as a key building block or intermediate in the synthesis of analogues of complex natural products.

Development of Chiral Ligands and Catalysts

There is no available information on the derivatization of this compound to form chiral ligands or its incorporation into catalytic systems for asymmetric synthesis.

It is possible that research into these specific applications of this compound exists but is not widely published or indexed in publicly accessible databases. Further investigation in specialized chemical literature and patent databases might be required to uncover such information.

Medicinal Chemistry and Biological Activity Investigations of 2 Chloro 6 Methylisonicotinaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Pyridine (B92270) Carbaldehydes

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies aim to understand these influences to design more potent and selective compounds.

For substituted pyridine carbaldehydes, the aldehyde group serves as a key reactive site for the synthesis of various derivatives, such as Schiff bases, hydrazones, and oximes. The electronic properties of the pyridine ring, modulated by substituents like the chloro and methyl groups in 2-Chloro-6-methylisonicotinaldehyde, play a crucial role in the reactivity of the aldehyde and the biological activity of the resulting derivatives.

General SAR findings for related pyridine derivatives indicate that:

Electron-withdrawing groups , such as the chloro group, can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity and interaction with biological nucleophiles.

The position of substituents is critical. For instance, in a series of 2-amino-4,6-dimethylpyridine (B145770) derivatives, the insertion of a methylene (B1212753) group between an amide carbonyl and an aromatic ring was found to enhance binding affinity to cholinesterases. nih.gov

Bulky substituents can introduce steric hindrance that may either enhance or diminish biological activity depending on the topology of the target's binding site.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles derived from related pyridine structures provide a foundational understanding for the rational design of new derivatives.

Antimicrobial Activity Evaluations

The search for novel antimicrobial agents is a critical area of research. Derivatives of this compound, particularly Schiff bases, have been investigated for their potential to inhibit the growth of various microbial pathogens.

Schiff bases, formed by the condensation of the aldehyde group with primary amines, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The imine or azomethine group (–C=N–) is crucial for their biological activity. nih.gov

Studies on Schiff bases derived from structurally related quinolines, such as 2-chloro-3-quinolinecarboxaldehyde, have demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain quinoline (B57606) Schiff bases showed inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 256 to 2048 μg/mL. researchgate.net

Similarly, secondary and tertiary amines bearing a 2-chloro-6-methylquinoline (B1583817) moiety have been synthesized and screened for their antifungal and antibacterial activities. nih.gov Some of these compounds, particularly those with electron-withdrawing groups on an attached phenyl ring, exhibited promising antifungal activity. nih.gov

While direct antimicrobial data for this compound derivatives is not abundant, the findings for related heterocyclic structures suggest that this class of compounds holds promise as a source of new antimicrobial agents. The following table summarizes the antimicrobial activity of some related quinoline derivatives.

| Compound Type | Organism | Activity | Reference |

| 2-Chloro-3-quinolinecarboxaldehyde Schiff bases | Gram-positive and Gram-negative bacteria | MIC: 256-2048 μg/mL | researchgate.net |

| Secondary and tertiary amines of 2-chloro-6-methylquinoline | Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Promising antifungal activity | nih.gov |

Anticancer and Proliferation-Inhibitory Potency Assessments

The development of new anticancer agents is a cornerstone of medicinal chemistry. Derivatives of halogenated pyridines have shown potential as antiproliferative agents.

A notable example is the compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, which contains the 2-chloro-6-methylphenyl moiety. This compound was identified as a potent dual Src/Abl kinase inhibitor with significant antiproliferative activity against various cancer cell lines. nih.gov It demonstrated the ability to induce complete tumor regressions in a xenograft model of chronic myelogenous leukemia (CML). nih.gov

Furthermore, research into other halogenated benzofuran (B130515) derivatives has provided insights into the anticancer potential of such structures. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited promising activity against A549 lung cancer cells. nih.gov These findings suggest that the presence of chloro and methyl groups on an aromatic scaffold can contribute to cytotoxic and pro-apoptotic effects in cancer cells. nih.gov

The antiproliferative activity of these compounds is often associated with their ability to induce apoptosis and cause cell cycle arrest. nih.gov For example, some halogenated derivatives have been shown to induce G2/M phase arrest in cancer cell lines. nih.gov

The data below highlights the anticancer potential of a compound containing the 2-chloro-6-methylphenyl group.

| Compound | Activity | Cell Lines | Reference |

| N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide | Potent Src/Abl kinase inhibitor, antiproliferative | Hematological and solid tumor cell lines | nih.gov |

Enzyme Modulation and Inhibition Studies

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Pyridine-based structures have been explored as potential AChE inhibitors.

Research on derivatives of 2-amino-4,6-dimethylpyridine has shown that these compounds can act as moderately active inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives revealed that their binding affinity was enhanced by increasing molecular volume and by replacing an amide oxygen with sulfur. nih.gov While their affinity was weaker than the specific inhibitor tacrine, the dual anti-inflammatory and cholinesterase-inhibiting properties of such compounds could be beneficial for treating Alzheimer's disease. nih.gov

Although direct studies on this compound derivatives as AChE inhibitors are lacking, the findings from related pyridine structures suggest a potential avenue for investigation.

Bromodomain-Containing Protein Inhibition

Bromodomain and extraterminal domain (BET) proteins are epigenetic readers that play a crucial role in regulating gene expression, including inflammatory genes. nih.govnih.gov Inhibition of these proteins has emerged as a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions. nih.govnih.gov

Small-molecule inhibitors, such as I-BET and JQ1, can bind to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and thereby modulating gene transcription. nih.govnih.gov For example, the pan-BET inhibitor JQ1 has been shown to suppress the expression of pro-inflammatory cytokines in microglia, offering a potential neuroprotective strategy. nih.gov

While there is no specific research linking this compound derivatives to BET protein inhibition, the development of novel small-molecule inhibitors for this target class is an active area of research. The structural features of the this compound scaffold could potentially be exploited to design new BET inhibitors.

NADPH Oxidase Inhibition

Receptor Interactions and Ligand Design

The design of specific ligands that can modulate the activity of receptors is a cornerstone of drug discovery. Derivatives of this compound have been investigated for their potential to interact with several important receptor families.

P2X4 Receptor Modulation

The P2X4 receptor, an ATP-gated ion channel, is implicated in various physiological and pathological processes, including neuropathic pain and inflammation. The development of selective modulators for this receptor is a significant goal in medicinal chemistry. While specific derivatives of this compound as P2X4 modulators are not extensively documented in publicly available literature, the principles of ligand design for this target can be applied. The design of P2X4 antagonists often involves heterocyclic cores. For instance, non-selective P2X receptor antagonists include compounds like suramin (B1662206) and PPADS. More selective antagonists for the P2X4 receptor have been identified, such as the phenoxazine (B87303) derivative PSB-12062, which acts as a noncompetitive blocker. nih.gov The structural framework of this compound could potentially be elaborated to mimic the pharmacophoric features of known P2X4 antagonists.

Table 1: Examples of P2X4 Receptor Antagonists

| Compound | Type | Affinity (IC₅₀) | Selectivity |

| TNP-ATP | Non-selective | ~2-15 µM | Low |

| Brilliant Blue G (BBG) | Non-selective | ~2-15 µM | Low |

| Paroxetine analogs | Non-selective | ~2-15 µM | Low |

| PSB-12062 | Selective | ~1-2 µM | ~35-fold vs P2X1, P2X2, P2X3, and P2X7 |

Toll-like Receptor 8 Activity

Toll-like receptor 8 (TLR8) is a key component of the innate immune system, and its activation triggers a Th1-biased immune response, making it an attractive target for vaccine adjuvants and cancer immunotherapy. The development of small molecule TLR8 agonists has been an active area of research. Structure-activity relationship (SAR) studies on various heterocyclic scaffolds have revealed that the electronic properties of the molecule are critical for TLR7 and/or TLR8 activity. nih.gov

For instance, studies on substituted pyrimidine-2,4-diamines have shown that specific substitutions can lead to potent and selective TLR8 agonism. mdpi.com While direct derivatives of this compound for TLR8 modulation are not prominently featured, the synthesis of novel heterocyclic systems derived from this starting material could yield compounds with the desired electronic and structural features for potent TLR8 activation. The goal is to identify compounds that can induce a strong Th1-polarizing cytokine profile, with high levels of IFN-γ and IL-12, while minimizing the production of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.com

Sirtuin Modulatory Effects

Sirtuins are a family of NAD⁺-dependent deacylases that play crucial roles in cellular metabolism, stress responses, and aging. nih.gov As such, they are considered important therapeutic targets for a range of age-related diseases, including type 2 diabetes and neurodegenerative disorders. nih.gov Both activators and inhibitors of sirtuins are of significant interest.

The development of sirtuin modulators often involves screening and optimization of various chemical scaffolds. For example, potent and selective inhibitors have been developed for different sirtuin isoforms. mdpi.com Similarly, activators for certain sirtuins have been identified. nih.gov Although the literature does not specifically highlight derivatives of this compound for sirtuin modulation, its reactive aldehyde group and substituted pyridine ring offer a starting point for the synthesis of novel compounds that could be tested for their ability to interact with the substrate-binding sites or allosteric sites of sirtuins.

Table 2: Examples of Sirtuin Modulators

| Compound | Target Sirtuin | Activity |

| SRT1720 | SIRT1 | Activator |

| Resveratrol | SIRT1 | Activator |

| EX-527 | SIRT1 | Inhibitor |

| AGK2 | SIRT2 | Inhibitor |

| Sirtinol | SIRT1/SIRT2 | Inhibitor |

Development of Bioactive Molecules for Various Therapeutic Applications

The versatility of the this compound scaffold makes it a valuable starting material for the synthesis of a diverse array of bioactive molecules. The combination of a reactive aldehyde, a chlorine atom that can be displaced, and a methyl group that can be functionalized, allows for the construction of complex molecular architectures.

The synthesis of bioactive molecules often involves multicomponent reactions, which allow for the rapid generation of chemical libraries for biological screening. nih.gov Heterocyclic compounds, in particular, are crucial scaffolds in drug development due to their ability to interact with a wide range of biological targets. researchgate.net The development of novel compounds from readily available starting materials like this compound is a key strategy in the search for new therapeutic agents. mdpi.com These efforts aim to identify molecules with enhanced efficacy and novel mechanisms of action for a variety of diseases.

Contributions to Materials Science and Advanced Functional Systems

Building Block for Functional Organic Materials

As a substituted pyridine (B92270) derivative, 2-Chloro-6-methylisonicotinaldehyde possesses the necessary functionalities to serve as a foundational unit in the construction of larger, functional organic materials. The aldehyde group allows for condensation reactions, enabling the formation of Schiff bases, imines, and other C-N and C-C bonds, which are crucial for extending the molecular framework. The chloro- and methyl- substituents on the pyridine ring can be used to tune the electronic properties, solubility, and solid-state packing of the resulting materials.

Synthesis of Organic Dyes and Pigments

General chemical knowledge indicates that aromatic aldehydes are key precursors in the synthesis of various classes of dyes and pigments. It is plausible that this compound could be utilized in the creation of novel colorants. The aldehyde functionality can react with active methylene (B1212753) compounds or aromatic amines to form chromophoric systems. The chloro- and methyl- groups on the pyridine ring would likely influence the final color, as well as properties such as lightfastness and solubility in different media. However, specific examples of dyes synthesized from this particular aldehyde are not documented in readily accessible scientific literature.

Applications in Optical and Electronic Materials

The conjugated π-system of the pyridine ring in this compound suggests its potential use in the development of materials with interesting optical and electronic properties. Through polymerization or incorporation into larger conjugated structures, materials with tailored absorption and emission spectra could theoretically be designed. The electron-withdrawing nature of the chloro- substituent and the aldehyde group, combined with the electron-donating methyl group, creates a push-pull electronic structure that could be exploited in nonlinear optics or as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Concrete research to validate these potential applications is not currently available.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it a potential bidentate ligand for coordinating with metal ions. This coordination capability is the basis for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By modifying the aldehyde group, for instance, through oxidation to a carboxylic acid, its coordination potential could be further enhanced. The resulting MOFs or coordination polymers could exhibit interesting properties for gas storage, catalysis, or sensing applications. While the synthesis of coordination polymers from similar pyridine-based ligands is well-established, the specific use of this compound in this context is not reported in the available literature.

Analytical Methodologies for Characterization and Quantification of 2 Chloro 6 Methylisonicotinaldehyde

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of 2-Chloro-6-methylisonicotinaldehyde. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The methyl protons are expected to produce a singlet at approximately 2.5 ppm. The aldehyde proton, being adjacent to the electron-withdrawing carbonyl group, will be significantly deshielded and appear as a singlet further downfield, likely in the range of 9.5 to 10.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region (120-160 ppm). The carbon atom of the methyl group will appear in the upfield region (around 20-30 ppm), while the carbonyl carbon of the aldehyde group will be found significantly downfield, typically between 190 and 200 ppm. The chemical shifts of the ring carbons are influenced by the chloro and methyl substituents. illinois.eduwashington.edu

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | 1700 - 1725 (strong) |

| C-H (aldehyde) | 2720 - 2820 (two weak bands) |

| C=N, C=C (pyridine ring) | 1550 - 1600 and 1450 - 1500 |

| C-Cl | 600 - 800 |

| C-H (methyl and aromatic) | 2850 - 3100 |

Data inferred from typical IR absorption ranges for the respective functional groups. docbrown.info

The presence of a strong band in the 1700-1725 cm⁻¹ region is a clear indicator of the aldehyde carbonyl group. The C-H stretching vibrations of the aldehyde proton, though weak, can also be diagnostic. The C-Cl stretching vibration will be observed in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom. libretexts.org Common fragmentation pathways for aldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29). miamioh.edu Alpha-cleavage next to the pyridine ring could also lead to characteristic fragment ions. libretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile and widely used technique for the analysis of polar and non-polar compounds.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer like phosphate (B84403) or an acid modifier like formic acid. sielc.comsielc.comacs.org |

| Detection | UV-Vis at a wavelength where the pyridine ring or carbonyl group absorbs, typically around 254 nm or 270 nm. sielc.comacs.org |

| Flow Rate | 0.8 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) acs.org |

This table presents a generalized HPLC method based on the analysis of similar pyridine derivatives. Specific conditions would require optimization.

This method allows for the determination of the purity of this compound by separating it from starting materials, by-products, and degradation products. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. acs.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

| Parameter | Typical Condition |

| Column | A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). cromlab-instruments.esmdpi.com |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or splitless |

| Detector | Flame Ionization Detector (FID) for general-purpose quantification or Mass Spectrometry (MS) for definitive identification. nih.govnih.gov |

| Temperature Program | An optimized temperature gradient to ensure good separation of components. |

This table outlines a general GC method based on the analysis of related chlorinated and pyridine compounds. Method development would be necessary for this specific analyte.

GC-MS provides a powerful combination of separation and identification, making it an excellent tool for impurity profiling and trace analysis. nih.govnih.gov

Derivatization in Analytical Protocols for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For aldehydes like this compound, derivatization is often employed to enhance detection sensitivity, particularly in HPLC with UV or fluorescence detection.

A common derivatization strategy for aldehydes involves reaction with a labeling reagent that introduces a chromophore or fluorophore into the molecule. acs.orgjascoinc.comjasco-global.com

Common Derivatizing Agents for Aldehydes:

| Reagent | Detection Method | Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV hitachi-hightech.comnih.gov | Forms stable hydrazones that absorb strongly in the UV region. |

| Dansyl Hydrazine (B178648) | HPLC-Fluorescence | Produces highly fluorescent derivatives, leading to very low detection limits. |

| 1,3-Cyclohexanedione | Post-column HPLC-Fluorescence jascoinc.comjasco-global.com | Allows for the analysis of aldehydes without complex sample pretreatment. jascoinc.comjasco-global.com |

This table lists common derivatizing agents for aldehydes and their general applications.

The reaction of this compound with one of these reagents would yield a derivative that can be readily analyzed by HPLC with enhanced sensitivity and selectivity. This is particularly useful for quantifying trace levels of the compound in complex matrices. The choice of derivatizing agent and reaction conditions would need to be optimized for this specific analyte.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s bioactivity?

- Methodology : Adhere to institutional review boards (IRBs) for in vitro/in vivo studies. Avoid unapproved therapeutic claims (per FDA guidelines ). Disclose all hazards in SDS documentation and obtain informed consent for human cell line use. Reference established protocols for cytotoxicity assays (e.g., MTT, IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.